2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that features a benzylthio group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-nitroaniline and benzylthiol.
Formation of Intermediate: The 2-methoxy-5-nitroaniline undergoes acylation with chloroacetyl chloride to form 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.
Thioether Formation: The intermediate is then reacted with benzylthiol under basic conditions to yield the final product, this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(benzylthio)-N-(2-methoxy-5-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its nitro and thioether functionalities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives can be studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide is not well-documented. its potential biological activities could be attributed to the interaction of its functional groups with specific molecular targets. For instance, the nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the thioether group could modulate enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(methylthio)-N-(2-methoxy-5-nitrophenyl)acetamide: Has a methylthio group instead of a benzylthio group, which could affect its steric and electronic properties.
Uniqueness
2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both benzylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-22-15-8-7-13(18(20)21)9-14(15)17-16(19)11-23-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIZDIZZBPFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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